4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Physicochemical profiling Drug-likeness

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1203682-64-7) is a synthetic bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, characterized by a gem-dimethyl group at the 4-position and a trifluoromethyl substituent at the 5-position of the aromatic ring. With a molecular formula of C₁₂H₁₄F₃N and a molecular weight of 229.24 g/mol, this compound serves as a fluorinated building block for medicinal chemistry and agrochemical research programs.

Molecular Formula C12H14F3N
Molecular Weight 229.246
CAS No. 1203682-64-7
Cat. No. B599019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS1203682-64-7
Synonyms4,4-diMethyl-5-(trifluoroMethyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC12H14F3N
Molecular Weight229.246
Structural Identifiers
SMILESCC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C
InChIInChI=1S/C12H14F3N/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3
InChIKeyRTHNUKYUDBEWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-5-(trifluoromethyl)-THIQ Identity and Procurement


4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1203682-64-7) is a synthetic bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, characterized by a gem-dimethyl group at the 4-position and a trifluoromethyl substituent at the 5-position of the aromatic ring . With a molecular formula of C₁₂H₁₄F₃N and a molecular weight of 229.24 g/mol, this compound serves as a fluorinated building block for medicinal chemistry and agrochemical research programs . It is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why Analogs Cannot Substitute 4,4-Dimethyl-5-(trifluoromethyl)-THIQ


The 5-CF₃ / 4,4-dimethyl substitution pattern is not interchangeable with its nearest positional isomers (6-CF₃, 7-CF₃, 8-CF₃) or with analogs lacking either the CF₃ group or the gem-dimethyl substitution. The 5-position of the THIQ scaffold places the trifluoromethyl group ortho to the ring junction, creating a distinct electronic environment that modulates the basicity of the secondary amine through inductive withdrawal . Simultaneously, the 4,4-gem-dimethyl group blocks metabolic oxidation at the benzylic position—a well-documented medicinal chemistry strategy for improving metabolic stability in the THIQ class—and introduces steric constraints that influence conformational preferences of downstream derivatives [1]. Swapping to a 6-, 7-, or 8-CF₃ isomer alters both the electronic and steric landscape; removing the CF₃ group changes lipophilicity by approximately 0.65–0.97 log units ; and removing the 4,4-dimethyl groups eliminates the metabolic shield at the benzylic site. These differences are structural and physicochemical in nature and cannot be compensated for by simple formulation adjustments.

4,4-Dimethyl-5-(trifluoromethyl)-THIQ: Differentiation Evidence


Lipophilicity Gain from 5-Trifluoromethyl Substitution

The target compound exhibits a predicted LogP of 3.42 (Chemsrc ACD/Labs) or 3.09 (Leyan internal calculation), compared with a LogP of 2.44 for 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 78592-91-3), the direct des-trifluoromethyl analog . The addition of the 5-CF₃ group increases calculated lipophilicity by approximately 0.65–0.97 log units, reflecting the well-established lipophilicity-enhancing effect of the trifluoromethyl substituent . Note: These values are computationally predicted and not experimentally determined; the discrepancy between vendor-reported LogP values (3.09 vs. 3.42) reflects differences in prediction algorithms.

Lipophilicity Physicochemical profiling Drug-likeness

Basicity Modulation by 5-CF₃ Substitution

The 5-CF₃ group exerts an inductive electron-withdrawing effect on the THIQ aromatic ring, which in turn modulates the basicity of the secondary amine. The predicted pKa of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (the des-4,4-dimethyl comparator) is 8.97 ± 0.20, compared with a pKa of approximately 9.53 for unsubstituted 1,2,3,4-tetrahydroisoquinoline [1]. For the target compound, which additionally bears the 4,4-dimethyl groups, the predicted pKa is expected to be in a similar range (the gem-dimethyl groups have a minimal electronic effect at the 4-position), yielding a ΔpKa of roughly −0.5 to −0.6 units versus the parent THIQ scaffold . No experimental pKa determination for the target compound has been published.

Amine basicity pKa modulation Electronic effects

Benzylic Steric Shielding by 4,4-Dimethyl Groups

The 4,4-gem-dimethyl substitution on the saturated ring of the THIQ scaffold provides steric shielding at the benzylic position (C-4), a site known to be susceptible to cytochrome P450-mediated oxidation [1]. In the broader THIQ class, gem-dimethyl groups are employed as a metabolic blocking strategy; the 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline scaffold is explicitly recognized for improved metabolic stability and conformational constraint relative to unsubstituted THIQ . The target compound combines this metabolic shield with the electron-withdrawing 5-CF₃ group, whereas the comparator 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 215788-34-4) lacks the 4,4-dimethyl groups and thus retains an unshielded benzylic position . No head-to-head metabolic stability data exist for these two specific compounds.

Metabolic stability Steric hindrance Benzylic oxidation

5-CF₃ Regioisomer Differentiation

The target compound places the trifluoromethyl group at the 5-position (ortho to the ring junction, peri to the benzylic C-4). Its closest positional isomers—4,4-dimethyl-6-(trifluoromethyl)- (CAS 1203684-72-3), 4,4-dimethyl-7-(trifluoromethyl)- (CAS 1203686-61-6), and 4,4-dimethyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1203685-19-1)—differ only in the CF₃ ring position yet are chemically distinct compounds that cannot be used interchangeably . The 5-CF₃ position places the strongly electron-withdrawing group at the carbon adjacent to the ring fusion, maximizing its inductive influence on the amine through the aromatic π-system and creating a unique electrostatic potential surface that differs from the 6-, 7-, and 8-substituted isomers . All five regioisomers share the same molecular formula (C₁₂H₁₄F₃N), molecular weight (229.24), and identical predicted LogP (3.415) on Chemsrc, but are expected to differ in amine pKa, dipole moment, and target-binding geometry in derived ligands. No direct comparative biological or spectroscopic data for the four isomers have been published.

Regiochemistry Positional isomerism Electronic landscape

Commercial Purity Grade Differentiation

The target compound is available at two principal purity tiers from commercial suppliers: 98% (Leyan, Product No. 1760255) and 95% (AKSci, Catalog 4736DU; Chemscene, Cat. No. CS-0689600; Chemenu, Cat. No. CM145476) . The 98% grade offers a 3-percentage-point purity advantage over the standard 95% grade, which may be relevant for applications requiring higher initial purity to minimize purification steps in downstream synthesis. All grades are specified for research and further manufacturing use only, with storage at 2–8°C recommended.

Purity specification Procurement grade Quality control

4,4-Dimethyl-5-(trifluoromethyl)-THIQ Application Scenarios


Fluorinated THIQ-Derived Kinase and GPCR Ligand Libraries

This compound is best deployed as a core scaffold for constructing focused libraries of fluorinated tetrahydroisoquinoline derivatives targeting kinases, GPCRs, or epigenetic enzymes where the combination of enhanced lipophilicity (LogP 3.09–3.42 vs. 2.44 for the des-CF₃ scaffold) and attenuated amine basicity (predicted pKa ~8.9–9.0 vs. ~9.53 for parent THIQ) is desired. The pre-installed 5-CF₃ and 4,4-dimethyl groups eliminate two separate synthetic steps (aromatic trifluoromethylation and gem-dimethyl installation) compared to starting from the unsubstituted THIQ core.

Agrochemical Intermediate: Trifluoromethylated Crop Protection

The compound is listed by vendors as an intermediate for agrochemical synthesis . The 5-CF₃ group is a privileged motif in modern agrochemicals due to its metabolic stability and lipophilicity; the THIQ core provides a scaffold amenable to further functionalization for herbicide, fungicide, or insecticide lead generation programs.

SAR Studies with 5-CF₃-THIQ Building Blocks

For structure-activity relationship campaigns exploring the effect of CF₃ position on the THIQ aromatic ring, the 5-CF₃ regioisomer (the target compound) must be explicitly procured, as the 6-CF₃ (CAS 1203684-72-3), 7-CF₃ (CAS 1203686-61-6), and 8-CF₃ (CAS 1203685-19-1) isomers are distinct chemical substances with different CAS numbers . Substituting any other regioisomer will confound SAR interpretation.

Synthetic Methodology for Sterically Hindered Secondary Amines

The 4,4-dimethyl substitution creates a sterically encumbered secondary amine, making this compound useful as a model substrate for developing N-functionalization reactions (N-arylation, N-alkylation, sulfonylation) under challenging steric conditions. The 98% purity grade (Leyan) is recommended for methodology studies where impurity-derived side products could complicate reaction optimization.

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